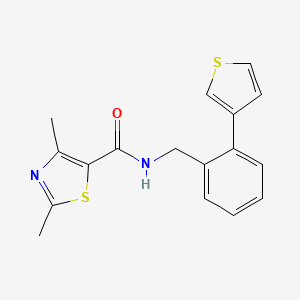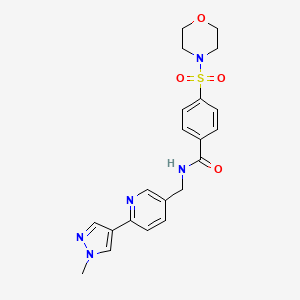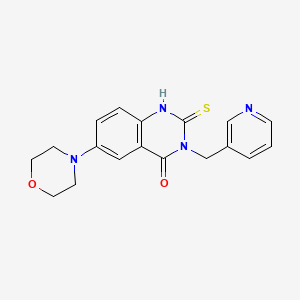![molecular formula C19H23FN4O2S B2983064 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 378199-10-1](/img/no-structure.png)
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, also known as FHMPD, is a chemical compound that belongs to the family of purine analogues. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. FHMPD has been extensively studied for its potential application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Mécanisme D'action
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione selectively inhibits PDE5 by binding to its catalytic site and preventing the hydrolysis of cGMP. This results in an increase in the intracellular levels of cGMP, which activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has a higher affinity for PDE5 than other PDE isoforms, such as PDE1, PDE3, and PDE4, which are involved in the regulation of cardiac and vascular function.
Biochemical and Physiological Effects:
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to have beneficial effects on various physiological and pathological conditions, including ED, PAH, heart failure, diabetes, and cancer. In animal models, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to improve erectile function, reduce pulmonary vascular resistance, and attenuate cardiac remodeling. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells by modulating the cGMP/PKG signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for PDE5, its ability to cross the blood-brain barrier, and its low toxicity. However, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione also has some limitations, such as its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, including the development of more potent and selective PDE5 inhibitors, the investigation of the role of PDE5 in other physiological systems, and the exploration of the therapeutic potential of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in other diseases. Additionally, the use of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 4-fluorobenzyl chloride with hexylthiol and 3-methylxanthine in the presence of a base, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been widely used as a research tool for investigating the role of PDE5 in various physiological and pathological processes. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the corpus cavernosum and pulmonary vasculature. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been used to study the effects of PDE5 inhibition on platelet function, inflammation, and oxidative stress.
Propriétés
Numéro CAS |
378199-10-1 |
|---|---|
Formule moléculaire |
C19H23FN4O2S |
Poids moléculaire |
390.48 |
Nom IUPAC |
8-[(4-fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23FN4O2S/c1-3-4-5-6-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
Clé InChI |
DKIACKAWRXNVGD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)


![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)


![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)